Cas no 2171286-31-8 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid)

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid
- EN300-1576290
- 2171286-31-8
- (3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid
-
- インチ: 1S/C26H30N2O6/c1-17(14-24(30)31)27-23(29)15-26(10-12-33-13-11-26)28-25(32)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t17-/m0/s1
- InChIKey: YMVOJHMTVGEGKY-KRWDZBQOSA-N
- SMILES: O1CCC(CC(N[C@@H](C)CC(=O)O)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 466.21038668g/mol
- 同位素质量: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 715
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 3
(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576290-0.5g |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1576290-0.05g |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1576290-5.0g |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1576290-1.0g |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1576290-10.0g |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1576290-50mg |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1576290-1000mg |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1576290-250mg |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1576290-2500mg |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1576290-5000mg |
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |
2171286-31-8 | 5000mg |
$9769.0 | 2023-09-24 |
(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid 関連文献
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acidに関する追加情報
(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid: A Comprehensive Overview
(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid is a complex organic compound with the CAS number 2171286-31-8. This compound is notable for its intricate molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butanoic acid backbone, and an oxazolidinone ring. The Fmoc group, a widely used protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the compound during chemical reactions. The oxazolidinone ring adds structural stability and functional diversity to the molecule, making it a valuable component in various biochemical and pharmaceutical applications.
The synthesis of this compound involves multi-step processes that require precise control over reaction conditions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for drug discovery and development. The (3S) configuration of the butanoic acid backbone is particularly significant, as it influences the compound's biological activity and pharmacokinetic properties.
One of the most promising applications of this compound lies in its use as an intermediate in peptide synthesis. The Fmoc group allows for sequential deprotection and coupling reactions, which are critical steps in constructing complex peptide sequences. Moreover, the oxazolidinone ring can be further modified to introduce additional functional groups, enhancing the versatility of the molecule in various biochemical assays.
Recent studies have also highlighted the potential of this compound in drug delivery systems. Its unique structure enables it to serve as a carrier for bioactive molecules, improving their solubility and bioavailability. Researchers have explored its use in targeted drug delivery systems, where it acts as a carrier for anticancer agents or other therapeutic molecules.
In addition to its synthetic applications, this compound has shown potential in diagnostic applications. Its ability to interact with specific biomolecules makes it a candidate for use in biosensors and diagnostic assays. Recent research has focused on optimizing its sensitivity and specificity for detecting disease biomarkers, which could lead to earlier diagnosis and more effective treatments.
The market demand for this compound is driven by its versatility across multiple industries. Pharmaceutical companies are increasingly adopting this compound for drug discovery programs due to its unique properties. Biotechnology firms are also leveraging its potential in developing novel therapeutic agents and diagnostic tools.
Looking ahead, advancements in computational chemistry and artificial intelligence are expected to further enhance our understanding of this compound's properties. Machine learning algorithms are being used to predict its interactions with various biomolecules, accelerating drug discovery efforts. Additionally, green chemistry approaches are being explored to develop more sustainable synthesis methods for this compound.
In conclusion, (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in future innovations in pharmaceuticals, biotechnology, and diagnostics.
2171286-31-8 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid) Related Products
- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)
- 16327-03-0(trans-3-methoxycyclopentanol)
- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)
- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)
- 1544771-78-9(4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)
- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)
- 2172144-72-6(1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)




